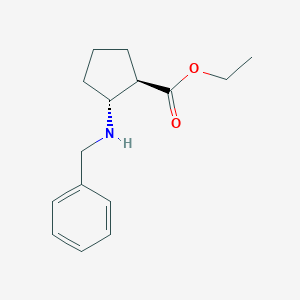

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate: is an organic compound with the molecular formula C15H21NO2. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with an ethyl group and the amino group is substituted with a benzyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate typically involves the following steps:

Cyclopentanecarboxylic Acid Esterification: Cyclopentanecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl cyclopentanecarboxylate.

Amination: The ethyl cyclopentanecarboxylate is then reacted with benzylamine under basic conditions to introduce the benzylamino group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halogenated or alkoxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C15H21NO2

- Molecular Weight : 247.34 g/mol

- CAS Number : 10243703

The compound features a cyclopentanecarboxylate structure with a benzylamino moiety, which is crucial for its interaction with biological targets and its reactivity in chemical reactions.

Organic Synthesis

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids using potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield alcohols or amines using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The benzylamino group can be replaced by other nucleophiles, facilitating the synthesis of diverse derivatives .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its potential biological activities:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit pathways involved in tumor growth and metastasis. It is hypothesized to modulate kinase activity, similar to other compounds that have shown efficacy against various cancer cell lines.

- Drug Development : As a precursor for synthesizing bioactive molecules, it holds promise for developing new therapeutic agents targeting specific diseases. Its interactions with biological targets are under investigation to elucidate its mechanisms of action .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its applications include:

- Synthesis of Polymers and Resins : The compound's unique properties allow it to be incorporated into polymeric materials, enhancing their performance characteristics.

- Advanced Materials Production : It is used in creating materials with specific functionalities required in various applications .

Recent studies have focused on the biological activity of this compound. For instance, research indicates that compounds with similar structures may act as inhibitors of specific kinases involved in signaling pathways relevant to cancer treatment. Studies suggest this compound could play a role in developing inhibitors targeting Bruton’s Tyrosine Kinase (Btk), which is crucial for B cell activation and proliferation .

Synthesis Pathways

Research has documented various synthetic pathways for producing this compound. These methods often involve multiple steps, including coupling reactions and selective functional group transformations. For example, the synthesis may begin with cyclopentanone derivatives followed by reductive amination processes to yield the desired product .

Wirkmechanismus

The mechanism of action of trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(benzylamino)cyclopentanecarboxylate: Similar structure but without the trans configuration.

Methyl 2-(benzylamino)cyclopentanecarboxylate: Similar structure with a methyl ester instead of an ethyl ester.

trans-Ethyl 2-(phenylamino)cyclopentanecarboxylate: Similar structure with a phenylamino group instead of a benzylamino group.

Uniqueness: trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate is unique due to its trans configuration, which can influence its reactivity and interactions with biological targets. The presence of the benzylamino group also imparts specific chemical and biological properties, making it distinct from other similar compounds.

Biologische Aktivität

trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications, especially in treating various diseases.

Chemical Structure and Properties

- Chemical Formula : C15H21NO2

- Molecular Weight : 247.34 g/mol

- CAS Number : 10243703

The compound features a cyclopentanecarboxylate structure with a benzylamino moiety, which may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may function as inhibitors of specific kinases involved in signaling pathways relevant to cancer and autoimmune diseases. For instance, Bruton’s Tyrosine Kinase (Btk) is known to play a role in B cell activation and proliferation, making it a target for therapeutic intervention in autoimmune disorders and malignancies .

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. It is postulated that the compound can inhibit pathways involved in tumor growth and metastasis, potentially through modulation of kinase activity. This aligns with findings from other studies on similar compounds that have shown efficacy against various cancer cell lines .

Immunomodulatory Effects

The compound's ability to modulate immune responses could be significant in treating autoimmune diseases. Inhibition of Btk activity has been linked to reduced production of autoantibodies and pro-inflammatory cytokines, which are critical in conditions like rheumatoid arthritis and lupus .

Study 1: In Vitro Analysis

A study conducted on the effects of this compound on B cell lines demonstrated a significant reduction in cell proliferation when exposed to varying concentrations of the compound. This suggests its potential as an immunosuppressive agent.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Study 2: Animal Model

In vivo studies using murine models of rheumatoid arthritis showed that administration of this compound resulted in decreased joint inflammation and damage, indicating its therapeutic potential in inflammatory conditions.

| Treatment Group | Joint Score (0-12) | Inflammation Level (Histology Score) |

|---|---|---|

| Control | 10 | 3 |

| Low Dose | 6 | 2 |

| High Dose | 3 | 1 |

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-2-(benzylamino)cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQOIBAPZYNAPG-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@H]1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.